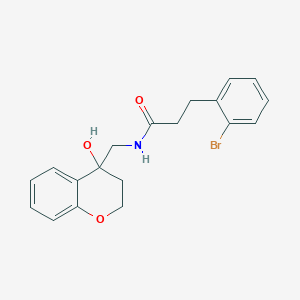
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is a chemical compound with the molecular formula C19H20BrNO3 . It is offered by several suppliers such as Benchchem.
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a propanamide group, and a hydroxychroman group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. Its reactivity would likely be influenced by the presence of the bromophenyl and propanamide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental analysis.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
One aspect of scientific research on compounds like 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide involves their pharmacokinetics and metabolism. For example, a study on a similar compound, S-1, explored its pharmacokinetics and metabolism in rats. This is crucial in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which has implications for their therapeutic potential and safety profile (Wu et al., 2006).
Synthesis and Characterization
Another key area of research is the synthesis and characterization of new compounds. For instance, studies have been conducted on the synthesis of new zinc phthalocyanines substituted with bromophenol derivatives, demonstrating their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Similarly, research into the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides has led to the discovery of new compounds with potential applications in various fields (Wakui et al., 2004).
Antimicrobial Properties
Compounds with a structure similar to this compound have also been evaluated for their antimicrobial properties. A study on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrated their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of certain bromophenol derivatives have been a subject of research, indicating their potential in photodynamic therapy and other applications. Studies on these properties can reveal how these compounds interact with light, which is crucial for their potential use in medical and industrial applications (Kulai & Mallet-Ladeira, 2016).
Bioactive Constituents and Therapeutic Potential
Research has also been conducted on the isolation of bioactive constituents from various sources, such as red algae, which includes bromophenol derivatives. These studies aim to explore the therapeutic potential of these compounds in various diseases, including their antimicrobial, antioxidant, and cytotoxic activities (Zhao et al., 2004).
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is not specified in the available resources. It would depend on the specific biological or chemical context in which it is used.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c20-16-7-3-1-5-14(16)9-10-18(22)21-13-19(23)11-12-24-17-8-4-2-6-15(17)19/h1-8,23H,9-13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYPLRBKFASMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
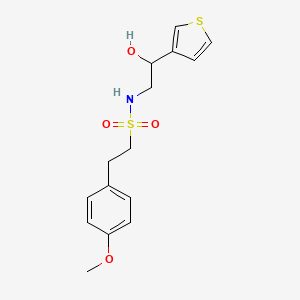
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
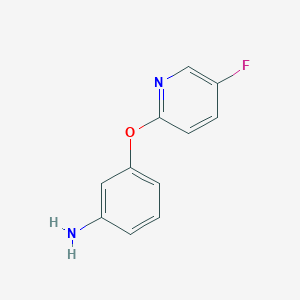
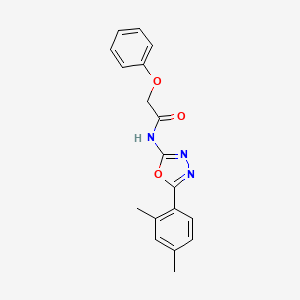
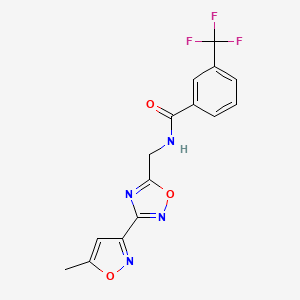
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
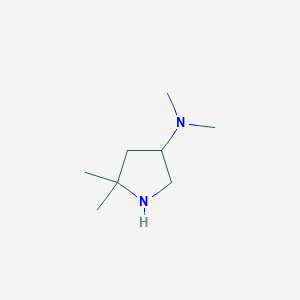


![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)
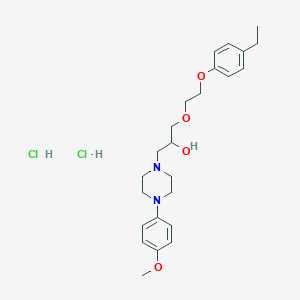
![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)